molecular formula C43H84NaO8P B3044063 sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate CAS No. 474967-75-4

sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate

Cat. No.: B3044063
CAS No.: 474967-75-4
M. Wt: 783.1 g/mol
InChI Key: NEIUEUKNXXGRQS-BPBIDKDCSA-M
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Description

This compound is a synthetic phospholipid derivative characterized by a glycerol backbone esterified with two 3,7,11,15-tetramethylhexadecanoyl groups and a sodium phosphate headgroup. The 3,7,11,15-tetramethylhexadecanoyl chains are branched, saturated fatty acid derivatives derived from isoprenoid precursors, which are structurally distinct from linear or unsaturated acyl chains commonly found in phospholipids . The sodium counterion confers a negative charge to the phosphate group, influencing its solubility and electrostatic interactions in biological systems.

The branched acyl chains enhance membrane stability under extreme conditions (e.g., high temperature or salinity), a feature reminiscent of archaeal lipids . This structural uniqueness positions the compound for applications in drug delivery, enzymatically stable liposomes, and antimicrobial formulations .

Properties

IUPAC Name

sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1/t35?,36?,37?,38?,39?,40?,41-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIUEUKNXXGRQS-BPBIDKDCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate typically involves the esterification of 3,7,11,15-tetramethylhexadecanoic acid with a glycerol derivative, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphate esters .

Scientific Research Applications

Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Employed in the study of lipid metabolism and as a component in liposome formulations for drug delivery.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various treatments.

    Industry: Utilized in the production of specialized surfactants and emulsifiers.

Mechanism of Action

The mechanism by which sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate exerts its effects involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Acyl Chains Charge Enzymatic Stability Key Applications
Sodium [(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate (Target) Branched, saturated (C16, tetramethyl) Negative High Drug delivery, archaeal-like membranes
2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP) Unsaturated (C18:1, oleoyl) Negative Moderate Anti-fouling liposomes
1,2-Dilinoleoyl-sn-glycero-3-phosphate (18:2 PA) Unsaturated (C18:2, linoleoyl) Negative Low Cell signaling, membrane curvature
Distearoylphosphatidylcholine (DSPC) Saturated (C18:0, stearoyl) Neutral High Liposomal drug delivery
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate Saturated (C16:0, palmitoyl) Negative Moderate Lipid bilayers, enzyme studies
  • Branching vs. Linear/Unsaturated Chains : The target compound’s branched acyl chains reduce packing density in membranes compared to linear saturated chains (e.g., DSPC), enhancing fluidity while maintaining thermal stability . In contrast, unsaturated chains (e.g., DOCP, 18:2 PA) introduce kinks, lowering melting points and increasing membrane flexibility .
  • Enzymatic Resistance : Long, branched chains in the target compound likely impede enzymatic cleavage by phospholipases (e.g., alkaline phosphatase, ALP), similar to DOCP and phosphatidic acid (PA), which show reduced ALP-mediated hydrolysis compared to short-chain lipids .

Key Research Findings

Enzymatic Stability : Phospholipids with long acyl chains (≥C16) exhibit 10-fold lower ALP-mediated phosphate cleavage than shorter analogs (e.g., DGPP) . The target compound’s branched C16 chains likely enhance this resistance further.

Thermal Behavior: Branched lipids derived from isoprenoids (e.g., 3,7,11,15-tetramethylhexadecanol ) display higher phase transition temperatures than unsaturated lipids but lower than linear saturated analogs, balancing rigidity and fluidity.

Toxicity Profile: Linear aliphatic compounds (e.g., compound V ) show higher cytotoxicity, whereas branching may mitigate nonspecific interactions, improving biocompatibility.

Biological Activity

Sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate is a phospholipid-like compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring a glycerol backbone with two long-chain fatty acid residues and a phosphate group. Its molecular formula is C₃₁H₅₉NaO₄P, and it possesses a molecular weight of approximately 546.75 g/mol. The presence of multiple methyl groups in the fatty acid chains contributes to its hydrophobic properties, influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its role as a surfactant and emulsifier in biological systems. It interacts with cell membranes, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes such as signal transduction and membrane fusion.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, which can help protect against cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting potential applications in treating inflammatory diseases .

Study 1: Neuroprotective Effects

In a study investigating neuroprotection in models of oxidative stress-induced neurotoxicity, this compound demonstrated a significant reduction in neuronal cell death. The compound was shown to enhance the expression of neuroprotective genes while decreasing markers of oxidative stress .

Study 2: Anti-cancer Activity

Another study explored the anti-cancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound's ability to disrupt lipid rafts in cancer cells was also noted as a mechanism contributing to its anti-cancer effects .

Data Summary

Biological Activity Mechanism Study Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
NeuroprotectionReduces neuronal death
Anti-cancerInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate
Reactant of Route 2
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate

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